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Compound of Interest

Compound Name: 3-Bromo-2,2-dimethylbutane

Cat. No.: B1528390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
bromo-2,2-dimethylbutane, a halogenated alkane of interest in synthetic organic chemistry

and drug development. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the

experimental protocols for acquiring such data, offering a foundational resource for researchers

in the field.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 3-bromo-
2,2-dimethylbutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.1 - 4.3 Quartet 1H CH-Br

~1.8 - 2.0 Multiplet 1H CH of ethyl

~1.1 Singlet 9H C(CH₃)₃

~1.0 Doublet 3H CH₃ of ethyl

¹³C NMR (Predicted)

Chemical Shift (ppm) Carbon Type Assignment

~65 - 70 CH C-Br

~35 - 40 C Quaternary C

~30 - 35 CH₂ CH₂ of ethyl

~25 - 30 CH₃ C(CH₃)₃

~10 - 15 CH₃ CH₃ of ethyl

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

2970 - 2850 Strong C-H stretch (alkane)

1470 - 1450 Medium C-H bend (CH₂)

1390 - 1365 Medium-Strong C-H bend (CH₃)

1260 Strong
C-C skeletal vibration (tert-

butyl)

650 - 550 Strong C-Br stretch

Mass Spectrometry (MS) (Predicted)
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m/z Interpretation

164/166
Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br

and ⁸¹Br isotopes)

149/151 [M - CH₃]⁺

135/137 [M - C₂H₅]⁺

85 [M - Br]⁺ (loss of bromine radical)

57 [C₄H₉]⁺ (tert-butyl cation) - Likely base peak

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3-bromo-2,2-dimethylbutane (typically 5-25 mg for ¹H NMR and 20-100 mg for

¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL). The sample is

transferred to a 5 mm NMR tube, ensuring no solid particles are present. The spectrum is

acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). The instrument is locked

onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve

homogeneity. For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-

decoupled sequence is typically employed. The resulting free induction decay (FID) is Fourier

transformed to obtain the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS)

at 0.00 ppm.

Infrared (IR) Spectroscopy
For a liquid sample like 3-bromo-2,2-dimethylbutane, a neat spectrum can be obtained. A

drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1] The

plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum

of the empty salt plates is recorded first and automatically subtracted from the sample

spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Electron ionization (EI) mass spectrometry is a common technique for analyzing volatile

organic compounds like 3-bromo-2,2-dimethylbutane. The sample is introduced into the ion

source of the mass spectrometer, where it is vaporized and bombarded with a high-energy

electron beam (typically 70 eV).[2] This causes the molecule to ionize and fragment. The

resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance

of each ion.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

